2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-20(2)15-17-8-7-13(19-15)10-18-14(21)9-11-3-5-12(16)6-4-11/h3-8H,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKQGVYXNDHNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring to introduce the 4-chloro substituent. This is followed by the formation of the pyrimidinyl moiety through a series of condensation reactions involving dimethylamine and other reagents. The final step involves the acylation of the intermediate compound to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival.
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity. The compound induced apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 7.5 | Cell cycle arrest |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Case Study 2: COX Inhibition
In vitro studies demonstrated that this compound effectively inhibited COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.
| Compound Name | IC50 (µM) | COX Type |
|---|---|---|
| Indomethacin | 9.17 | COX-1 |
| Target Compound | TBD | COX-2 |
Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Antitumor Efficacy : A derivative was tested against multiple cancer types, showing significant cytotoxicity with an IC50 value indicative of strong antitumor activity.
- Anti-inflammatory Screening : Another study focused on evaluating its effects on COX enzymes, revealing stronger inhibitory effects compared to traditional anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Opioid Receptor Modulation
- U-48800 and U-51754 (): These compounds share an acetamide core but differ in substituents. U-48800 has a 2-(dimethylamino)cyclohexyl group, whereas U-51754 features a 3,4-dichlorophenyl group. Both are reported as opioid receptor modulators. The target compound’s pyrimidine ring may confer distinct target selectivity compared to their cyclohexyl-based structures.
Pyrimidine-Linked Acetamides with Sulfur Bridges
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (): This analog replaces the methylene bridge with a sulfanyl group, reducing conformational flexibility.
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ():
A sulfur-linked pyrimidine with methyl substituents, this compound is an intermediate in pharmaceutical synthesis. Its 4-methylpyridinyl group contrasts with the target’s chlorophenyl group, altering lipophilicity.
Chlorophenyl Acetamides with Heterocyclic Modifications
- 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide (): This compound includes a sulfamoyl group linking the pyrimidine to the phenyl ring.
- N-(4-Chlorophenyl)-2-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide (): A thienopyrimidine-sulfanyl hybrid, this analog incorporates a fused thiophene ring, which may enhance π-π stacking interactions in biological targets.
Key Research Findings
- Substituent Impact on Bioactivity: The dimethylamino group in the target compound may improve CNS penetration compared to sulfamoyl or sulfanyl analogs, which are more polar . Cyclohexyl-based analogs (U-series) prioritize opioid receptor binding over kinase inhibition .
- Crystallographic Insights : Pyrimidine-containing acetamides with sulfur bridges () exhibit planar conformations due to sulfanyl/sulfamoyl groups, whereas the methyl bridge in the target compound allows greater rotational freedom .
Biological Activity
The compound 2-(4-chlorophenyl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)acetamide , often referred to as Compound A , is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapies. This article reviews recent findings on its biological activity, including case studies and relevant data.
Chemical Structure and Properties
The chemical formula of Compound A is , indicating a complex structure that includes a chlorophenyl group and a dimethylaminopyrimidine moiety. The presence of these functional groups is critical for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits significant anticancer properties. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- IC50 Values :
- MCF-7:
- MDA-MB-231:
These values suggest a potent effect compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values for these cell lines .
Antimicrobial Activity
Compound A also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Enterococcus faecalis | 8.33 |
| Bacillus subtilis | 4.69 |
These results highlight its potential as an antibacterial agent, particularly against resistant strains .
The biological activity of Compound A is attributed to its ability to interact with specific molecular targets within cancerous cells and bacteria:
- Apoptosis Induction : In cancer cells, Compound A increases the levels of caspase-9, a key enzyme in the apoptosis pathway.
- EGFR Inhibition : The compound has been noted to inhibit phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to reduced signaling for cell proliferation .
- Antibacterial Mechanisms : For bacterial strains, the exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with Compound A demonstrated a significant reduction in cell viability compared to controls, with detailed flow cytometry analysis showing increased apoptotic cells post-treatment.
- Antimicrobial Efficacy : Another study tested Compound A against various bacterial strains, revealing that it inhibited growth effectively at low concentrations, indicating its potential for development into a therapeutic agent against infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
